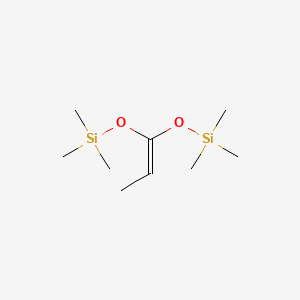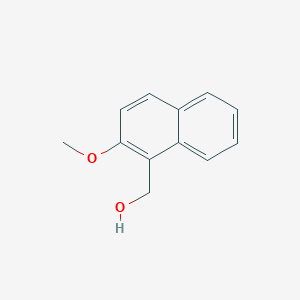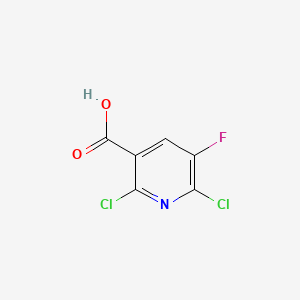
4-Bromo-2-fluorophenyl isocyanate
Übersicht
Beschreibung
4-Bromo-2-fluorophenyl isocyanate is a compound that is related to various research areas, including the development of pharmaceuticals, materials for lithium-ion batteries, and analytical chemistry. While the provided papers do not directly discuss 4-Bromo-2-fluorophenyl isocyanate, they do involve closely related compounds that can provide insight into the chemical behavior and applications of halogenated aromatic isocyanates and their derivatives .
Synthesis Analysis
The synthesis of halogenated aromatic compounds, such as 4-Bromo-2-fluorobiphenyl, has been explored through various methods. One practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, involves a pilot-scale preparation from methyl nitrite and 2-fluoro-4-bromoaniline, which is prepared by bromination of 2-fluoroaniline . Another synthesis approach for 4-Bromo-2-fluorobiphenyl uses a one-pot method starting from 4-bromo-2-fluoroaniline bromate through diazotization and coupling reactions, with the optimization of reaction conditions to improve yield .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For instance, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental infrared bands and X-ray diffraction data . Similarly, the molecular structure of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole was characterized and analyzed using DFT calculations and compared with experimental values .
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be complex. For example, 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . Additionally, the photoreaction mechanism of 4-bromo-2-chloro-6-fluorophenol was studied, revealing that the presence of a bromine atom can influence the intramolecular migration of other halogen atoms during photoreactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of halogen atoms can affect the electron distribution within the molecule, as seen in the molecular electrostatic potential analysis of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where the negative charge is concentrated around the carbonyl group . The HOMO-LUMO analysis of the same compound indicates charge transfer within the molecule, which is important for understanding its reactivity .
Wissenschaftliche Forschungsanwendungen
1. Electrolyte Additive for Li-ion Batteries
Aromatic isocyanates, including 4-fluorophenyl isocyanate, have been utilized to enhance the performance of Li-ion batteries. These compounds reduce the initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces, thus improving cycleability and battery efficiency. This improvement is attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite (Zhang, 2006).
2. Synthesis of Low Melting Esters for Electrooptical Applications
Different substituents, including fluorophenyl isocyanates, have been incorporated into various compounds to produce new series of low melting esters with extensive nematic ranges. This has applications in electrooptical properties, notably in the production of liquid crystals and related materials (Gray & Kelly, 1981).
3. Use in Polymer Degradation and Stability Studies
Studies involving reactions between polyisocyanates, including phenyl isocyanate, and various aryl-alkyl diurethanes have been conducted to understand the conditions for allophanate formation. These reactions are significant in the field of polymer degradation and stability, offering insights into the chemical processes involved in polymer aging and breakdown (Lapprand et al., 2005).
4. Development of Fluorescent Probes for Biological and Water Samples
Fluorophenyl isocyanates have been used in the synthesis of fluorescent probes for detecting hydrazine in biological and water samples. These probes, exhibiting low cytotoxicity and large Stokes shifts, are valuable in environmental monitoring and biological research, providing a means to detect and quantify hydrazine presence with high sensitivity (Zhu et al., 2019).
5. Synthesis of Biologically Active Compounds
4-Bromo-2-fluorophenyl isocyanate serves as an important intermediate in the synthesis of various biologically active compounds. Its role in the multi-step synthesis processes underscores its significance in the development of pharmaceuticals and other biologically active materials (Wang et al., 2016).
6. Contribution to Antimicrobial Research
Compounds derived from fluorophenyl isocyanates have shown potential in antimicrobial studies. These compounds, synthesized through various chemical processes, exhibit significant biological activity, highlighting their potential application in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).
Safety And Hazards
4-Bromo-2-fluorophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and can be fatal if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTYHGYKFYTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369863 | |
| Record name | 4-Bromo-2-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenyl isocyanate | |
CAS RN |
88112-75-8 | |
| Record name | 4-Bromo-2-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



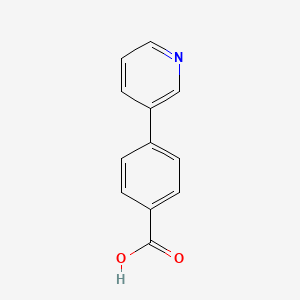
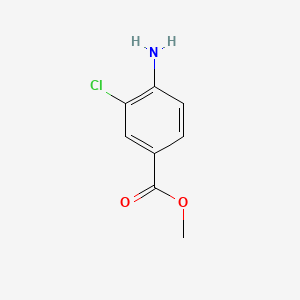

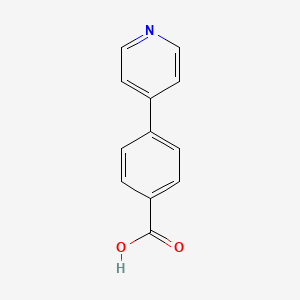

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)



